![molecular formula C7H8ClNO B1294355 2-Chloro-5-methoxyaniline CAS No. 2401-24-3](/img/structure/B1294355.png)
2-Chloro-5-methoxyaniline
Overview
Description
2-Chloro-5-methoxyaniline is a chemical compound that is not directly mentioned in the provided papers, but its structural relatives and synthesis methods are discussed. The compound is likely to be an aromatic amine with a methoxy group and a chloro group attached to the benzene ring. This structure suggests that it could be involved in various chemical reactions and possess specific physical and chemical properties that make it of interest in different fields of research, such as materials science, pharmaceuticals, and organic chemistry.
Synthesis Analysis
The synthesis of compounds related to this compound involves multiple steps, including cyclization, nitration, chlorination, and substitution reactions. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline starts with 4-methoxyaniline and involves cyclization, nitration, and chlorination steps . Similarly, the synthesis of 3-Methoxy-5-chloro-2,6-dinitropyridine from 3,5-dichloropyridine includes substitution and nitration processes . These methods indicate that the synthesis of this compound could potentially be achieved through analogous reactions, starting from suitable precursors and employing appropriate reagents and conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been studied using various spectroscopic techniques. For example, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray crystallography, IR, NMR, and electronic spectroscopy . These techniques provide detailed information about the molecular geometry, functional groups, and electronic properties of the compounds, which are essential for understanding their reactivity and interactions with other molecules.
Chemical Reactions Analysis
The chemical reactivity of methoxyaniline derivatives is influenced by the presence of electron-donating and electron-withdrawing groups on the aromatic ring. For instance, the electropolymerization of 2-methoxyaniline leads to the formation of polymers with phenazinic units at low monomer concentrations . This suggests that this compound could also participate in polymerization reactions under certain conditions. Additionally, the charge transfer interaction between 5-amino-2-methoxypyridine and chloranilic acid indicates that methoxyaniline derivatives can form stable complexes with electron acceptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxyaniline derivatives are influenced by their molecular structure. For example, the fluorescence properties of N-(3,5-dichlorosalicylidene)-2-methoxyaniline crystals depend on their molecular form and the presence of water of crystallization . The solubility, melting point, and optical properties of these compounds can vary significantly based on their substituents and crystal structure, as demonstrated by the different behaviors of fluorescent and nonfluorescent crystals and the solvent effects on the emission spectra of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile . These findings are relevant for the characterization of this compound's properties.
Scientific Research Applications
Improved Synthesis of Related Compounds
2-Chloro-5-methoxyaniline is closely related to 5-Ethylsulfonyl-2-methoxyaniline, which is used in synthesizing various compounds with biological activities targeting kinases. These include VEGFR2 inhibitors and a CLK inhibitor, as well as applications in antimalarials, muscarinic M1 agonists, topoisomerase inhibitors, and utrophin up-regulators. One such compound is also featured in the Protein Database (Hunter Johnson et al., 2022).
Chemical Reactions and Synthesis
This compound is involved in various chemical reactions, including treatment with cone.H 2 SO 4 to form ring-substituted aminobenzenesulphonic acids. This process involves proton transfer under thermal and microwave irradiations (I. Kapoor et al., 2010).
Chemosensor for Cadmium
A derivative, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, responds selectively to Cd2+ ions, making it potentially useful for measuring cadmium concentrations in waste effluent streams and food products (L. Prodi et al., 2001).
Environmental Applications
This compound, as part of methoxyanilines, has significance in environmental science. These compounds are important chemical precursors in dye and pharmaceutical industries, and their wastewater contains high toxicity. Studies have evaluated Fenton-like oxidation for degradation of these compounds, highlighting their environmental impact (N. Chaturvedi & S. Katoch, 2020).
Anti-Corrosion Applications
In a study, polyurethane/poly(this compound) and carbon nano-onion-based nanocomposite were developed for corrosion protection. This study underscores its potential application in protective coatings and materials engineering (Ayesha Kausar, 2018).
Safety and Hazards
2-Chloro-5-methoxyaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors. Use of this chemical should be in a well-ventilated area or outdoors . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .
Future Directions
Different regions exhibit varying performance levels in the 2-Chloro-5-methoxyaniline market, with some holding more potential for future growth due to factors such as resource availability, government support, and market demand . The company has been focusing on expanding its product portfolio and enhancing its distribution network to cater to the growing demand for this compound in various industries .
Mechanism of Action
Mode of Action
Aniline derivatives are generally known to interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . The chloro and methoxy groups on the aniline ring may influence these interactions, potentially altering the compound’s mode of action.
Biochemical Pathways
The specific biochemical pathways affected by 2-Chloro-5-methoxyaniline are not well-known. Aniline and its derivatives can participate in various biochemical reactions, including those involving enzymes like cytochromes P450. The specific pathways influenced by this compound remain to be elucidated .
Pharmacokinetics
They are primarily metabolized in the liver by cytochrome P450 enzymes and excreted in the urine . The presence of the chloro and methoxy groups may influence these properties, potentially affecting the compound’s bioavailability.
Result of Action
Aniline and its derivatives can have various effects at the molecular and cellular levels, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with biological targets .
properties
IUPAC Name |
2-chloro-5-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOUQGUQUUPGLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178745 | |
Record name | 6-Chloro-m-anisidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2401-24-3 | |
Record name | 2-Chloro-5-methoxybenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2401-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-m-anisidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002401243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-m-anisidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-m-anisidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.526 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-CHLORO-M-ANISIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UQ785S8U6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-chloro-5-methoxyaniline in the development of the polyurethane nanocomposite?
A1: this compound is a key building block in this research. It serves as the monomer for the in-situ polymerization of poly(this compound) (PCMANI) []. This PCMANI polymer then becomes a crucial component of the polyurethane blend and nanocomposite system designed for corrosion protection.
Q2: How does the incorporation of carbon nano-onions affect the properties of the polyurethane/PCMANI blend?
A2: The research investigated two types of carbon nano-onions: non-functional (CNO) and acid-functionalized (F-CNO). The addition of F-CNO significantly enhanced the thermal stability of the PU/PCMANI blend compared to both the unmodified blend and the CNO-containing blend []. For instance, the PU/PCMANI/F-CNO nanocomposite with 1 wt% F-CNO showed the highest thermal stability, with an initial weight loss temperature (T0) of 501 °C, a 10% degradation temperature (T10) of 555 °C, and a maximum decomposition temperature (Tmax) of 633 °C []. Furthermore, the F-CNO significantly improved the electrical conductivity of the blend, making it a superior material for corrosion protection applications [].
Q3: What are the potential advantages of using this specific polyurethane/PCMANI/F-CNO nanocomposite for corrosion protection?
A3: The research demonstrated that the PU/PCMANI/F-CNO nanocomposite, particularly with higher F-CNO content, exhibits superior corrosion protection properties compared to the unmodified PU/PCMANI blend and the CNO-containing blend []. This enhanced performance is attributed to the combined properties of the components, including the thermal stability, electrical conductivity, and uniform dispersion of the F-CNO within the polymer matrix []. This suggests the potential of this nanocomposite for use in coatings or other applications where corrosion resistance is essential.
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